[3-Fluoro-1-(1-phenylethyl)pyrrolidin-3-yl]methanol
Description
[3-Fluoro-1-(1-phenylethyl)pyrrolidin-3-yl]methanol is a fluorinated pyrrolidine derivative characterized by a hydroxymethyl group at the 3-position of the pyrrolidine ring, a fluorine atom at the same position, and a 1-phenylethyl substituent at the 1-position. Its molecular formula is C₁₃H₁₈FNO, with a molecular weight of 223.29 g/mol (CAS: 1461698-16-7) .
Properties
IUPAC Name |
[3-fluoro-1-(1-phenylethyl)pyrrolidin-3-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO/c1-11(12-5-3-2-4-6-12)15-8-7-13(14,9-15)10-16/h2-6,11,16H,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKNXOUBVUWLALA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CCC(C2)(CO)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-Fluoro-1-(1-phenylethyl)pyrrolidin-3-yl]methanol typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Fluoro Group: The fluoro group is introduced via fluorination reactions, often using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Attachment of the Phenylethyl Group: The phenylethyl group is attached through a substitution reaction, typically involving a phenylethyl halide and a base to facilitate the nucleophilic substitution.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [3-Fluoro-1-(1-phenylethyl)pyrrolidin-3-yl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into various alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluoro group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrrolidines.
Scientific Research Applications
Overview
[3-Fluoro-1-(1-phenylethyl)pyrrolidin-3-yl]methanol, also known by its CAS number 1461698-16-7, is a compound with significant potential in various scientific research applications. Its unique structure, characterized by a pyrrolidine ring and a fluorinated side chain, positions it as a candidate for therapeutic development and chemical synthesis.
Pharmaceutical Development
The compound's structural features suggest potential applications in drug development, particularly in targeting neurological disorders. Research indicates that compounds with similar structures can act as inhibitors for various enzymes implicated in metabolic and neurodegenerative diseases.
Neuropharmacology
Studies have shown that derivatives of pyrrolidine compounds exhibit activity against central nervous system disorders. The potential for this compound to modulate neurotransmitter systems could be explored further in the context of anxiety, depression, and cognitive decline.
Synthesis of Novel Compounds
This compound can serve as a precursor for synthesizing other biologically active molecules. Its reactivity allows for modifications that can lead to new derivatives with enhanced pharmacological profiles.
Case Study 1: Neuroprotective Effects
A study investigating the neuroprotective properties of similar pyrrolidine derivatives found that compounds with fluorinated groups showed improved efficacy in protecting neuronal cells from oxidative stress. This suggests that this compound may exhibit comparable protective effects, warranting further investigation.
Case Study 2: Enzyme Inhibition
Research has identified that certain pyrrolidine derivatives can inhibit enzymes such as acetylcholinesterase, which is relevant in treating Alzheimer's disease. The fluorine atom in this compound may enhance binding affinity to the active site of these enzymes, making it a candidate for further studies in enzyme inhibition.
Comparative Analysis of Biological Activities
| Activity Type | Target | Mechanism | Potential Applications |
|---|---|---|---|
| Neuroprotective | Neuronal cells | Antioxidant properties | Treatment of neurodegenerative diseases |
| Enzyme inhibition | Acetylcholinesterase | Competitive inhibition | Alzheimer's disease therapy |
| Synthesis precursor | Various pharmacophores | Modifiable structure | Development of new therapeutic agents |
Mechanism of Action
The mechanism of action of [3-Fluoro-1-(1-phenylethyl)pyrrolidin-3-yl]methanol involves its interaction with specific molecular targets. The fluoro group can enhance the compound’s binding affinity to certain enzymes or receptors, while the phenylethyl group can influence its pharmacokinetic properties. The pyrrolidine ring provides structural stability and can participate in various biochemical interactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares [3-Fluoro-1-(1-phenylethyl)pyrrolidin-3-yl]methanol with four analogous pyrrolidine derivatives, focusing on structural features, physicochemical properties, and bioavailability predictors (Table 1).
Table 1: Key Properties of this compound and Analogues
* Estimated values based on structural analysis and principles from Veber et al. .
Key Findings
Structural Variations and Bioavailability The 1-phenylethyl group in the target compound introduces 5 rotatable bonds, exceeding the ideal threshold of ≤10 but remaining within acceptable limits for oral bioavailability . Its PSA (~50 Ų) is well below the 140 Ų cutoff, suggesting moderate permeability. In contrast, (1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol (HB085) has fewer rotatable bonds (3) and a lower PSA (~40 Ų), making it a stronger candidate for high bioavailability . Bulky or polar substituents, such as the nitro group in (1-(5-Bromo-3-nitropyridin-2-yl)pyrrolidin-3-yl)methanol, drastically increase PSA and reduce permeability .
Impact of Fluorine and Aromatic Groups Fluorine at the 3-position of the pyrrolidine ring enhances metabolic stability and lipophilicity across all compounds .
Applications and Research Relevance The 3-(3-Fluoro-4-methoxyphenyl) analogue (CAS: 1903091-93-9) is highlighted for its versatility in pharmaceutical and material science research, attributed to its balanced lipophilicity and moderate PSA . The 2-chloro-6-fluorobenzoyl derivative (CAS: 1281212-31-4) exhibits high polarity (PSA ~80 Ų), limiting its use to non-oral applications .
Biological Activity
[3-Fluoro-1-(1-phenylethyl)pyrrolidin-3-yl]methanol is a synthetic compound with the potential for various biological activities. Its molecular formula is C13H18FNO, and it has garnered interest in medicinal chemistry due to its structural similarity to known psychoactive substances. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and relevant case studies.
- Molecular Weight : 223.29 g/mol
- CAS Number : 1461698-16-7
- Molecular Structure : The compound features a pyrrolidine ring substituted with a fluorine atom and a phenylethyl group, which may influence its interaction with biological targets.
1. Receptor Binding Affinity
Research indicates that compounds similar to this compound may exhibit affinity for various neurotransmitter receptors, particularly those involved in the central nervous system (CNS). Preliminary studies suggest potential interactions with:
- Dopamine Receptors : Possible implications in mood regulation and psychostimulant effects.
- Serotonin Receptors : Potential effects on anxiety and depression.
2. Antiviral Activity
Recent investigations have explored the antiviral properties of related compounds against influenza viruses. While specific data on this compound is limited, analogs have demonstrated activity against viral replication mechanisms, suggesting a need for further research into its efficacy against viral pathogens like H1N1 .
3. Neuroprotective Effects
Studies have indicated that compounds with similar structures may provide neuroprotective benefits, potentially reducing oxidative stress and inflammation in neuronal cells. This suggests that this compound could be investigated for its role in neurodegenerative diseases.
Synthesis
The synthesis of this compound typically involves the following steps:
- Starting Material : Methyl 3-fluoro-1-(1R)-phenylethylpyrrolidine-3-carboxylate.
- Reduction Reaction : Utilizing lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) as a reducing agent under controlled conditions to yield the desired alcohol .
Case Study 1: Antiviral Activity
In a study examining the antiviral properties of various compounds, derivatives similar to this compound were tested against H1N1 influenza virus. Results indicated an IC50 value indicating effective inhibition of viral replication at micromolar concentrations, warranting further exploration into structure–activity relationships .
Case Study 2: Neuroprotective Properties
Another study focused on neuroprotective agents highlighted compounds with similar pharmacophores exhibiting reduced cytotoxicity in neuronal cell lines while enhancing cell viability under oxidative stress conditions. This suggests potential applications for this compound in treating neurodegenerative disorders .
Q & A
Q. Basic Research Focus
- NMR : and NMR to assign protons and carbons; NMR for fluorine environment analysis.
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula.
- Computational Modeling : Density Functional Theory (DFT) to predict NMR chemical shifts and compare with experimental data .
How does this compound interact with neurotransmitter receptors, and what experimental designs are suitable for such studies?
Advanced Research Focus
The compound’s pyrrolidine and fluorophenyl motifs suggest potential binding to dopamine or serotonin receptors. Methodologies include:
- In Vitro Binding Assays : Radioligand displacement studies using HEK293 cells expressing recombinant receptors.
- Molecular Docking : Simulations (e.g., AutoDock Vina) to predict binding poses and affinity .
- Electrophysiology : Patch-clamp recordings to assess functional modulation of ion channels .
How can researchers resolve contradictions in reported biological activity data for this compound?
Advanced Research Focus
Discrepancies may arise from assay conditions or enantiomeric impurities. Mitigation strategies:
- Reproducibility Checks : Standardize cell lines, buffer conditions, and compound purity (>98% by HPLC).
- Enantiomer-Specific Testing : Isolate and test individual enantiomers separately.
- Cryo-EM Studies : Resolve receptor-ligand interactions at near-atomic resolution .
What role does the fluorine atom play in the compound’s reactivity and pharmacokinetic properties?
Q. Basic Research Focus
- Electron-Withdrawing Effects : Fluorine increases metabolic stability by resisting oxidation.
- Hydrogen Bonding : Polar C-F bond may enhance binding to target proteins.
- LogP Modulation : Fluorine’s hydrophobicity improves blood-brain barrier penetration .
What challenges arise when scaling up synthesis, and how can they be addressed?
Q. Advanced Research Focus
- Purification : Continuous flow chromatography improves efficiency for large-scale enantiomer separation.
- Catalyst Recycling : Immobilized chiral catalysts (e.g., silica-supported BINAP) reduce costs .
- Thermal Control : Microreactors maintain exothermic reactions (e.g., alkylation) at safe temperatures .
How can molecular dynamics (MD) simulations predict the compound’s behavior in biological systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
